2-(2-(3-Fluorobenzylidene)hydrazino)-N-(4-methylphenyl)-2-oxoacetamide
Description
This compound belongs to the class of hydrazine-derived Schiff bases, characterized by a hydrazino-oxoacetamide backbone with a 3-fluorobenzylidene substituent and a 4-methylphenyl acetamide group. Its molecular formula is C₁₇H₁₅FN₃O₂ (calculated based on structural analogs), with an approximate molecular weight of 324.33 g/mol.
Properties
CAS No. |
769142-24-7 |
|---|---|
Molecular Formula |
C16H14FN3O2 |
Molecular Weight |
299.30 g/mol |
IUPAC Name |
N'-[(E)-(3-fluorophenyl)methylideneamino]-N-(4-methylphenyl)oxamide |
InChI |
InChI=1S/C16H14FN3O2/c1-11-5-7-14(8-6-11)19-15(21)16(22)20-18-10-12-3-2-4-13(17)9-12/h2-10H,1H3,(H,19,21)(H,20,22)/b18-10+ |
InChI Key |
SDIKUKYLGGSNHW-VCHYOVAHSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC(=CC=C2)F |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC(=CC=C2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(3-Fluorobenzylidene)hydrazino)-N-(4-methylphenyl)-2-oxoacetamide typically involves the condensation of 3-fluorobenzaldehyde with hydrazine hydrate to form the hydrazone intermediate. This intermediate is then reacted with 4-methylphenyl isocyanate to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-(3-Fluorobenzylidene)hydrazino)-N-(4-methylphenyl)-2-oxoacetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorobenzylidene group can participate in substitution reactions, where the fluorine atom is replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield oxides, reduction may produce reduced forms of the compound, and substitution reactions can result in various substituted derivatives.
Scientific Research Applications
2-(2-(3-Fluorobenzylidene)hydrazino)-N-(4-methylphenyl)-2-oxoacetamide has several scientific research applications, including:
Chemistry: The compound can be used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may serve as a probe or reagent in biochemical assays to study enzyme activities or protein interactions.
Industry: It can be utilized in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-(3-Fluorobenzylidene)hydrazino)-N-(4-methylphenyl)-2-oxoacetamide involves its interaction with specific molecular targets. The fluorobenzylidene group may interact with enzymes or receptors, modulating their activity. The hydrazino group can form hydrogen bonds or covalent bonds with target molecules, influencing their function. The overall effect of the compound depends on the specific pathways and targets involved in its action.
Comparison with Similar Compounds
Substituent Variations on the Benzylidene Ring
The benzylidene substituent’s position and electronic nature significantly impact physicochemical and biological properties. Key analogs include:
Key Observations :
Variations in the Acetamide Substituent
The N-aryl acetamide group influences steric and electronic properties:
Key Observations :
Antimalarial Activity
Enzyme Inhibition
Biological Activity
The compound 2-(2-(3-Fluorobenzylidene)hydrazino)-N-(4-methylphenyl)-2-oxoacetamide is a hydrazone derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article presents a comprehensive overview of its biological activity, synthesis, and mechanisms of action, supported by relevant research findings.
- Molecular Formula : C17H16FN3O2
- Molecular Weight : 313.33 g/mol
- IUPAC Name : N-(4-methylphenyl)-N'-[(E)-(3-fluorophenyl)methylideneamino]oxamide
- CAS Number : 769142-06-5
Synthesis
The synthesis of this compound typically involves the condensation of 3-fluorobenzaldehyde with 4-methylphenylhydrazine, followed by reaction with an acetic anhydride derivative. The reaction conditions often include solvents like ethanol or methanol and may require catalysts to enhance yield and purity.
Antimicrobial Activity
Research indicates that hydrazone derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies have revealed that it can inhibit the proliferation of cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry reported that hydrazone derivatives exhibited minimum inhibitory concentrations (MICs) as low as 10 µg/mL against Staphylococcus aureus and Escherichia coli .
- Cytotoxicity Against Cancer Cells : In a recent investigation, this compound was found to reduce cell viability in MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines by more than 50% at concentrations above 20 µM .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation, such as cyclin-dependent kinases (CDKs), leading to cell cycle arrest.
- Reactive Oxygen Species (ROS) Production : It has been suggested that the compound induces oxidative stress in cancer cells, contributing to apoptosis.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| This compound | Structure | Moderate | High |
| N-(4-Methylphenyl)-2-(2-(3-chlorobenzylidene)hydrazino)-2-oxoacetamide | Structure | Low | Moderate |
| N-(4-Ethylphenyl)-2-(2-(3-fluorobenzylidene)hydrazino)-2-oxoacetamide | Structure | High | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
